N-Acetyl O-Benzyl 5'Epi Lamivudine
Description
Overview of Lamivudine (B182088) as a Prototypical Nucleoside Reverse Transcriptase Inhibitor (NRTI)
Lamivudine is a synthetic nucleoside analog that serves as a potent inhibitor of viral reverse transcriptase. drugbank.comnih.gov It is a cornerstone in the treatment of HIV-1 and hepatitis B virus (HBV) infections. drugbank.comnih.gov The mechanism of action for Lamivudine involves its intracellular phosphorylation to its active triphosphate form, lamivudine triphosphate (L-TP). patsnap.comontosight.ai This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain. patsnap.com
Once incorporated, Lamivudine acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, thereby halting DNA elongation. patsnap.com This targeted inhibition of viral replication, with less effect on human DNA polymerases, makes it an effective antiviral agent. nih.gov Lamivudine is recognized as a virustatic agent, meaning it reduces the viral load rather than completely eradicating the virus. nih.gov
Structural Modifications in Nucleoside Analogs: The Role of Acyl and Benzyl (B1604629) Groups
In the field of medicinal chemistry, structural modifications to nucleoside analogs are a key strategy for developing new therapeutic agents. nih.gov The introduction of acyl and benzyl groups can significantly alter the physicochemical properties of the parent compound, such as its solubility, stability, and ability to cross cell membranes.
The N-acetylation of a compound, which introduces an acetyl group to a nitrogen atom, is a common metabolic reaction in the body. drugbank.com In drug design, N-acetylation can influence a molecule's metabolic stability and pharmacokinetic profile.
The addition of a benzyl group, a common protecting group in organic synthesis, can increase the lipophilicity of a molecule. researchgate.net This increased lipophilicity can enhance the compound's ability to be absorbed and distributed within the body.
Stereochemical Significance: Focus on the 5'-Epi Configuration in Nucleoside Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of drugs. The term "epi" is used to denote a change in the configuration at one specific asymmetric center of a molecule. qmul.ac.uk In the case of N-Acetyl O-Benzyl 5'Epi Lamivudine, the "5'-Epi" designation indicates that the stereochemistry at the 5' carbon of the sugar moiety is different from that of the parent Lamivudine.
The shape and dimensions of the nucleotide repeats in nucleic acids are dependent on the sugar-phosphate linkage, which can be of the 2',5' or 3',5' type. nih.gov Altering the stereochemistry, as in the 5'-epi configuration, can lead to different conformations of the sugar ring, which in turn can affect how the nucleoside analog interacts with its target enzymes. nih.govnih.gov
This compound as a Chemical Entity in Academic Research and Pharmaceutical Science
This compound is primarily available as a research chemical. scbt.combiosynth.com Its specific structural features make it a valuable tool for researchers studying the structure-activity relationships of nucleoside analogs. By comparing the biological activity of this derivative to Lamivudine and other related compounds, scientists can gain insights into how specific chemical modifications influence antiviral efficacy and cellular interactions. This compound is often used as an impurity reference standard in the quality control of Lamivudine manufacturing. biosynth.com
Interactive Data Table of Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C17H17N3O5S | 375.40 | 131086-33-4 |
| Lamivudine | C8H11N3O3S | 229.26 | 134678-17-4 |
| N-Acetyl O-Benzyl Lamivudine | C17H17N3O5S | 375.40 | 1091585-30-6 |
| 5'-Epi Lamivudine | C8H11N3O3S | 229.26 | 139757-68-9 |
| Lamivudine Diastereoisomer | C8H11N3O3S | 229.26 | 136846-20-3 |
| Zidovudine | C10H13N5O4 | 267.24 | 30516-87-1 |
| Lamivudine; zidovudine | C18H24N8O7S | 496.5 | 165456-81-5 |
Structure
3D Structure
Properties
IUPAC Name |
[5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGJSLVQHXINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Acetyl O Benzyl 5 Epi Lamivudine
Total Synthesis Approaches to the Oxathiolane Nucleoside Scaffold with 5'-Epi Configuration
The synthesis of the 1,3-oxathiolane (B1218472) ring is a cornerstone in the production of lamivudine (B182088) and its derivatives. A key challenge lies in controlling the stereochemistry at the C2 and C5 positions of the oxathiolane ring. One established method involves the glycosylation of a protected cytosine base with a suitable oxathiolane derivative. google.com
A common strategy begins with the reaction of an appropriate glyoxylate (B1226380) with a thiol-containing compound to form the oxathiolane ring. For instance, L-menthyl glyoxylate hydrate (B1144303) can be used as a starting material. An integrated two-step continuous flow process can convert it to a 5-acetoxy oxathiolane intermediate in high conversion. researchgate.net
Another approach utilizes a lactic acid derivative which serves a dual purpose: activating the anomeric center of a carbohydrate for N-glycosylation and transferring the necessary stereochemical information. acs.org This method is advantageous due to the availability of both enantiomers of lactic acid, allowing for the synthesis of either β-enantiomer of the nucleoside. acs.org The glycosylation reaction itself is a critical step, often catalyzed by Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) or zirconium (IV) chloride (ZrCl4) to couple the oxathiolane moiety with a silylated pyrimidine (B1678525) base, such as N4-acetylcytosine. google.comresearchgate.netepo.org The choice of catalyst and reaction conditions significantly influences the stereoselectivity of this coupling.
Selective N-Acetylation and O-Benzylation Strategies on Lamivudine Derivatives
To synthesize N-Acetyl O-Benzyl 5'-Epi Lamivudine, selective protection of the amino and hydroxyl groups of the lamivudine scaffold is necessary. The N-acetylation of the cytosine base is a common step in nucleoside synthesis to prevent side reactions during subsequent transformations. This is often achieved by treating the nucleoside with acetic anhydride (B1165640) in the presence of a base.
Stereocontrolled Synthesis of the 5'-Epi Isomer: Diastereoselective and Enantioselective Approaches
Achieving the desired 5'-epi configuration is a significant challenge in the synthesis of this specific lamivudine derivative. The stereochemistry at the 5'-position is established during the formation of the oxathiolane ring or in subsequent transformations.
One method to control the stereochemistry is through diastereoselective crystallization. After the glycosylation reaction, a mixture of diastereomers is often obtained. google.comepo.org By carefully selecting the crystallization solvent and conditions, the desired isomer can be selectively precipitated. For example, the use of ethanol (B145695) has been reported for the recrystallization and separation of the desired 2R,5S-intermediate. google.com
Enantioselective approaches often employ chiral auxiliaries or catalysts. L-menthol, for instance, has been used as a chiral auxiliary in the synthesis of lamivudine. researchgate.net The separation of diastereomers formed with the chiral auxiliary allows for the isolation of the desired enantiomer. An alternative strategy involves the resolution of a racemic mixture. For example, co-crystal formation with a chiral resolving agent like (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL] has been successfully used to resolve racemic lamivudine, yielding high enantiomeric excess. researchgate.net
Scale-Up Considerations and Process Chemistry for Derivatization
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. Key considerations include the cost and availability of starting materials, the efficiency and safety of the reactions, and the ease of purification.
For the synthesis of lamivudine and its derivatives, process chemistry focuses on optimizing reaction conditions to maximize yield and stereoselectivity while minimizing waste. The use of continuous flow chemistry has been explored as a means to improve the synthesis of lamivudine, offering better control over reaction parameters and potentially higher throughput compared to batch processes. researchgate.net
The purification of the final product and intermediates is another critical aspect of scale-up. Crystallization is a preferred method for purification on a large scale due to its efficiency and cost-effectiveness. acs.orgresearchgate.net The development of robust crystallization processes that consistently yield the desired isomer in high purity is a major focus of process chemistry in this field. Furthermore, the development of long-acting nanoformulations of lamivudine prodrugs highlights the ongoing efforts to improve the therapeutic application of these compounds, which also has implications for their synthesis and scale-up. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of N Acetyl O Benzyl 5 Epi Lamivudine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. For N-Acetyl O-Benzyl 5'Epi Lamivudine (B182088), ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would provide a detailed map of the molecule's covalent framework and stereochemistry.
While specific experimental spectra for this exact compound are not publicly available, a predicted spectrum can be constructed based on known chemical shifts of its constituent parts. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidinone ring, the oxathiolane ring, the N-acetyl group, and the O-benzoyl group. The methyl protons of the N-acetyl group would likely appear as a sharp singlet around 2.0-2.2 ppm. nih.govmdpi.com The aromatic protons of the benzoyl group would resonate in the downfield region of 7.4-8.1 ppm. chemicalbook.com The protons of the oxathiolane ring and the cytosine base would fall in the intermediate region (3.0-7.5 ppm).
Critically, the coupling constants (J-values) between protons on the oxathiolan (B192947) ring, particularly H-5 and the H-2' protons, would help confirm the cis or trans relationship and, consequently, the epi configuration at the C5' position relative to the C2' substituent. 2D NMR experiments would be used to definitively assign each proton and carbon signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Acetyl O-Benzyl 5'Epi Lamivudine
This table presents predicted values based on analogous structures and chemical shift principles. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrimidinone H-5 | 6.0 - 6.2 (d) | 95 - 98 |
| Pyrimidinone H-6 | 7.8 - 8.0 (d) | 140 - 142 |
| Oxathiolane H-2' | 5.3 - 5.5 (t) | 88 - 90 |
| Oxathiolane H-4'α,β | 3.2 - 3.6 (m) | 38 - 40 |
| Oxathiolane H-5' | 6.2 - 6.4 (t) | 85 - 87 |
| CH₂ (exocyclic) | 4.4 - 4.6 (m) | 65 - 68 |
| N-Acetyl CH₃ | 2.1 - 2.3 (s) | 24 - 26 |
| N-Acetyl C=O | - | 170 - 172 |
| Benzoyl C=O | - | 165 - 167 |
| Benzoyl H-ortho | 8.0 - 8.2 (d) | 130 - 131 |
| Benzoyl H-meta | 7.5 - 7.7 (t) | 128 - 129 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. For this compound (C₁₇H₁₇N₃O₅S), the exact molecular weight is 375.40 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy.
In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z of approximately 376.4. Tandem mass spectrometry (MS/MS) experiments would be performed on this ion to induce fragmentation and generate a structural fingerprint. Key fragmentation pathways would include the cleavage of the ester and glycosidic-type bonds.
Table 2: Plausible Mass Spectrometry Fragmentation of this compound
| m/z (charge) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 376.4 | [M+H]⁺ | Protonated parent molecule |
| 254.1 | [M - C₇H₅O₂ + H]⁺ | Loss of benzoyloxy radical |
| 212.1 | [M - C₇H₅O₂ - C₂H₂O + H]⁺ | Subsequent loss of ketene (B1206846) (from N-acetyl) |
| 126.1 | [C₅H₄N₃O]⁺ | N-acetylated cytosine base fragment |
| 122.1 | [C₇H₆O₂ + H]⁺ | Benzoic acid fragment |
Chiral Chromatography for Enantiomeric Purity and Isomeric Resolution
The separation of stereoisomers is paramount for nucleoside analogues like lamivudine, as different isomers can have vastly different biological activities. This compound is a diastereomer of N-Acetyl O-Benzyl Lamivudine, differing in the stereochemistry at the C5' position of the oxathiolane ring. Chiral chromatography is the definitive technique for separating such isomers and quantifying enantiomeric or diastereomeric purity.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®, Lux®), have proven highly effective for separating lamivudine's enantiomers. ijcrr.comhplc.eu A method for separating the title compound would involve optimizing the mobile phase (a mixture of an alcohol like methanol (B129727) or ethanol (B145695) and an alkane like hexane, often with a small amine modifier like diethylamine) to achieve baseline resolution between the 5'-epi diastereomer and the main lamivudine diastereomer. ijcrr.com
More recently, Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a powerful alternative, offering faster and more efficient separations of stereoisomers. nih.govresearchgate.net
Table 3: Representative Chiral HPLC Method Parameters for Isomeric Resolution
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Lux® Cellulose-5 or Chiralpak® IA/IC (250 x 4.6 mm, 5 µm) | Provides chiral recognition environment for separation of stereoisomers. |
| Mobile Phase | Methanol / Diethylamine (100:0.1, v/v) | Elutes the compounds; the amine modifier improves peak shape. ijcrr.com |
| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and resolution. |
| Column Temp. | 25 - 40 °C | Affects separation efficiency and selectivity. |
| Detection | UV at 270 nm | Monitors the elution of the pyrimidinone-containing compounds. ijcrr.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Spectroscopic methods like IR and UV-Vis are fundamental for identifying the functional groups and chromophores within a molecule.
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to be a composite of its two main chromophores: the substituted pyrimidinone ring and the benzoyl group. The pyrimidinone ring of lamivudine exhibits a strong absorption maximum (λmax) at approximately 270-271 nm. researchgate.netresearchgate.netnih.gov The benzoyl group will contribute a second strong absorption band at a lower wavelength, typically around 230 nm.
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the presence of specific functional groups. The N-acetylation and O-benzoylation of 5'-Epi Lamivudine result in a distinct spectrum compared to the parent compound. Key features would include the disappearance of the N-H (primary amine) and O-H (primary alcohol) stretching bands of lamivudine and the appearance of strong carbonyl (C=O) absorption bands for the amide and ester groups.
Table 4: Key IR Absorption Frequencies for Functional Group Identification
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3000 - 3100 | Stretch |
| Amide C=O | 1680 - 1700 | Stretch |
| Ester C=O | 1715 - 1730 | Stretch |
| Pyrimidinone C=O/C=N | 1640 - 1660 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| Ester C-O | 1250 - 1300 | Stretch |
X-ray Diffraction for Solid-State Structure and Absolute Stereochemistry (if applicable)
While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry. Though no public crystal structure is available for this compound, this technique remains the gold standard for stereochemical confirmation.
If a suitable single crystal of the compound could be grown, XRD analysis would provide precise atomic coordinates, bond lengths, and bond angles. google.com This data would definitively confirm the (2R, 5R) configuration of the substituted oxathiolane ring, which distinguishes the 5'-epi isomer from the therapeutically active lamivudine, which has a (2R, 5S) configuration. The analysis would also reveal detailed information about the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that define its crystal packing. researchgate.netnih.gov This information is invaluable for understanding the physicochemical properties of the solid material.
Role and Significance of N Acetyl O Benzyl 5 Epi Lamivudine in Pharmaceutical Impurity Profiling
Identification of Related Substances and Potential Synthetic Byproducts of Lamivudine (B182088)
The synthesis of Lamivudine is a multi-step process that involves the formation of a crucial oxathiolane ring and its subsequent glycosylation with a cytosine base. acs.orgnih.gov Throughout this synthesis, several related substances and potential byproducts can emerge. Impurities can arise from starting materials, intermediates, or side reactions.
The stereochemistry of the oxathiolane ring is a critical factor, with the desired product being the cis-isomer (2R, 5S). acs.org However, synthetic conditions can sometimes lead to the formation of the trans-isomer, or diastereomer, of Lamivudine. acs.orgpharmaffiliates.com Epimerization at the 5'-position of the oxathiolane ring results in the formation of 5'-Epi Lamivudine, a significant stereochemical impurity. pharmaffiliates.com
During the synthesis, protecting groups are often used. For instance, the cytosine base may be protected with an acetyl group (N-acetylation), and the hydroxyl group of the oxathiolane may be protected with a benzyl (B1604629) or benzoyl group. google.comscbt.com Incomplete removal of these protecting groups during the final deprotection steps can lead to impurities such as N-Acetyl Lamivudine or O-Benzyl Lamivudine.
"N-Acetyl O-Benzyl 5'Epi Lamivudine" is an impurity that combines these structural deviations. It is the N-acetylated, O-benzylated form of the 5'-epimer of Lamivudine. pharmaffiliates.comscbt.com Its presence indicates potential issues in both the stereochemical control of the glycosylation step and the completeness of the final deprotection stages of the synthesis. google.com The monitoring and control of such impurities are essential to ensure the purity and safety of the final Lamivudine API. dphen1.comresearchgate.net
Development and Validation of Analytical Methods for Impurity Detection in Drug Substances
To ensure the quality of Lamivudine, robust analytical methods are required to separate and quantify the API from its potential impurities, including "this compound". rjptonline.org High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity and accuracy. rjptonline.orgnih.gov
The development of a suitable HPLC method involves a systematic approach, often utilizing Quality by Design (QbD) principles to ensure the method is robust and reliable. nih.gov This process includes selecting an appropriate stationary phase (column), optimizing the mobile phase composition, and setting other chromatographic parameters like flow rate, temperature, and detection wavelength. nih.govopenaccesspub.org For Lamivudine and its impurities, C18 columns are commonly employed. nih.govshodex.com The mobile phase often consists of a buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like methanol (B129727) or acetonitrile, frequently used in a gradient elution mode to achieve optimal separation of all related substances. nih.govopenaccesspub.org
Forced degradation studies are a critical part of method validation, demonstrating the method's stability-indicating capability—its ability to separate degradation products from the API. nih.govnih.gov The validation process confirms various parameters, including specificity, linearity, accuracy, precision, and robustness, to ensure the method is fit for its intended purpose of routine quality control. researchgate.net
Table 1: Examples of Chromatographic Conditions for Lamivudine Impurity Analysis
| Parameter | Method 1 (USP-NF) shodex.com | Method 2 (AQbD) nih.gov | Method 3 (General) openaccesspub.org |
|---|---|---|---|
| Column | L45 packing material | C18 | C18 or similar |
| Mobile Phase | Not specified | A: Ammonium formate buffer (18.2 mM, pH 5.7):methanol (97:3 v/v)B: Mobile phase with pH 3.8 | Gradient with acetate (B1210297) buffer and methanol/acetonitrile |
| Detection | UV | UV | UV (e.g., 258 nm, 280 nm) rjptonline.orgopenaccesspub.org |
| Flow Rate | Not specified | 1.0 mL/min | Not specified |
| Temperature | Not specified | 25°C | Not specified |
This table provides illustrative examples of typical parameters used in HPLC methods for analyzing Lamivudine and its impurities. Specific conditions may vary based on the detailed method.
Assessment of Formation Pathways and Stability of the 5'-Epi Derivative
Understanding the conditions under which impurities are formed is crucial for controlling their levels in the final drug substance. The formation of the 5'-epi derivative of Lamivudine and related compounds can occur during synthesis and degradation.
Forced degradation studies, as mandated by ICH guidelines, provide insight into the stability of the drug substance under various stress conditions. nih.gov Lamivudine has been shown to be unstable under acidic and alkaline hydrolysis conditions and in oxidative environments, while it remains relatively stable under neutral, photolytic, and thermal stress. nih.gov The degradation in acidic and basic media can lead to the formation of several degradation products. nih.gov While specific pathways for the formation of the 5'-epi derivative under these conditions require detailed mechanistic studies, it is known that epimerization can be facilitated by such harsh conditions.
The stability of the 5'-epi derivative itself is also a consideration. As a stereoisomer, its stability profile may differ from that of Lamivudine. The presence of acetyl and benzyl protecting groups, as in "this compound," can influence its reactivity and degradation pathways compared to the un-protected 5'-Epi Lamivudine. The study of these formation and degradation pathways helps in designing manufacturing processes and storage conditions that minimize the generation of these impurities.
Utility as a Certified Reference Material (CRM) for Quality Control and Analytical Standards
A Certified Reference Material (CRM) is a standard of high purity and well-characterized properties, used to ensure the accuracy and traceability of analytical measurements. cerilliant.com In the context of pharmaceutical quality control, CRMs for impurities are indispensable.
"this compound," when synthesized and purified to a high degree, serves as a vital CRM for several reasons: pharmaffiliates.combiomall.inpharmaffiliates.com
Method Validation: It is used as a marker to validate the specificity of analytical methods, ensuring that the method can distinguish this specific impurity from Lamivudine and other related substances.
Peak Identification: In routine analysis, it is used to confirm the identity of any unknown peaks in the chromatogram by comparing retention times.
Quantification: As a quantitative standard, it allows for the accurate determination of the amount of this impurity present in a batch of Lamivudine API. This is crucial for ensuring that the impurity level is below the reporting, identification, and qualification thresholds set by regulatory bodies like the ICH.
The availability of a well-characterized CRM like "this compound" provides confidence in the results generated by quality control laboratories, ensuring that each batch of Lamivudine released to the market meets the required purity and quality standards. cerilliant.com
Molecular and Cellular Level Investigations of N Acetyl O Benzyl 5 Epi Lamivudine Preclinical Focus
In Vitro Metabolic Fate and Biotransformation Studies
The preclinical assessment of a drug candidate's metabolic stability is crucial for predicting its in vivo behavior. For a prodrug like N-Acetyl O-Benzyl 5'Epi Lamivudine (B182088), this involves evaluating its conversion to the active moiety and identifying potential metabolic pathways that could lead to inactivation or the formation of other byproducts. These investigations are typically conducted using in vitro systems that mimic human metabolic processes.
Hydrolytic Stability in Enzyme Systems (e.g., Esterases, Amidases)
The structure of N-Acetyl O-Benzyl 5'Epi Lamivudine contains two key linkages susceptible to hydrolysis: an amide bond in the N-acetyl group and an ester bond in the O-benzyl group. The stability of these bonds in the presence of hydrolytic enzymes is a critical determinant of its prodrug efficacy.
Esterase-Mediated Hydrolysis : The O-benzyl group is an ester moiety that is expected to be a substrate for carboxylesterases, which are abundant in the liver, plasma, and intestine. The purpose of this group is likely to increase the lipophilicity of the parent compound, lamivudine, thereby enhancing its permeability across cell membranes. In vitro studies using purified esterases or liver microsomes would be employed to determine the rate of cleavage of the benzyl (B1604629) group, releasing an acetylated lamivudine intermediate.
Amidase-Mediated Hydrolysis : The N-acetyl group is an amide. N-deacetylation is a known metabolic pathway, often catalyzed by microsomal amidases or deacetylases. nih.gov Studies on other N-acetylated compounds have shown that this process can be a significant metabolic route. nih.gov For instance, the metabolism of N-acetyl-3,5-dimethyl-p-benzoquinone imine in isolated hepatocytes was found to involve N-deacetylation, a step critical to its subsequent bioactivation and cytotoxicity. nih.gov Therefore, it is postulated that this compound would be a substrate for such enzymes, leading to the removal of the acetyl group. The relative rates of ester and amide hydrolysis would determine the primary metabolic pathway and the sequence of prodrug activation.
Table 1: Postulated Hydrolytic Metabolism of this compound
| Linkage | Enzyme Class | Expected Product after Cleavage | Location of Enzymes |
|---|---|---|---|
| O-Benzyl (Ester) | Carboxylesterases | N-Acetyl 5'Epi Lamivudine | Liver, Plasma, Intestine |
| N-Acetyl (Amide) | Amidases / Deacetylases | O-Benzyl 5'Epi Lamivudine | Liver (Microsomal) |
Oxidative Metabolism and Potential Metabolite Identification in Hepatic Models
Beyond hydrolysis, drug candidates are often subject to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. In vitro hepatic models, such as pooled human liver microsomes (pHLMs) and S9 fractions, are standard tools for identifying potential oxidative metabolites. nih.govnih.gov
For this compound, several oxidative reactions could be anticipated:
Aromatic Hydroxylation : The benzyl group's aromatic ring could undergo hydroxylation at various positions, a common reaction catalyzed by CYP450 enzymes.
Aliphatic Hydroxylation : The oxathiolane ring or other aliphatic parts of the molecule could be hydroxylated.
S-Oxidation : The sulfur atom in the oxathiolane ring is a potential site for oxidation, which could lead to the formation of a sulfoxide (B87167) derivative.
Studies on similar compounds, such as 2-aminoindane, have utilized pHLM and S9 fractions to identify metabolites formed through hydroxylation and other pathways. nih.gov While 2-aminoindane itself was found to be unmetabolized in pHLM incubations, its N-methylated analogue underwent hydroxylation. nih.gov This highlights the importance of specific structural features in determining metabolic fate. Identifying these metabolites is crucial, as they could possess altered efficacy or unforeseen toxicities.
Mechanistic Postulations on Intracellular Processing and Target Interactions
Once inside a target cell, a nucleoside analogue prodrug must be processed into its active form and interact with its intended viral or host target. Computational and mechanistic studies help to predict these interactions.
Computational Molecular Docking Simulations with Viral Reverse Transcriptase and Host Kinases
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. anr.frlaurinpublishers.com This method is invaluable for understanding how inhibitors interact with enzymes like HIV-1 reverse transcriptase (RT) and for predicting how structural modifications might impact this interaction. nih.govmdpi.comscielo.br
Interaction with HIV-1 Reverse Transcriptase : Lamivudine, the parent drug, must be phosphorylated to its triphosphate form to be active. This triphosphate analogue then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by HIV-1 RT, leading to chain termination. Docking studies reveal that the binding pocket of HIV-1 RT is a highly specific environment. mdpi.com The introduction of the N-acetyl and O-benzyl groups would sterically hinder the prodrug from fitting into the RT active site. Therefore, these groups must be cleaved before the drug can be phosphorylated and exert its antiviral effect.
Interaction with Host Kinases : The conversion of lamivudine to its active triphosphate form is carried out by host cellular kinases. This multi-step phosphorylation is essential for efficacy. Docking simulations can be used to predict whether the modified prodrug, or its hydrolyzed intermediates, can interact with the active sites of these kinases. The 5'-hydroxyl group is the primary site of the initial phosphorylation. The presence of the bulky O-benzyl group at this position would prevent the interaction with host kinases, confirming that this group must be removed for bioactivation to begin. anr.fr
Table 2: Predicted Interactions Based on Molecular Docking Postulates
| Molecule | Target Protein | Predicted Interaction | Rationale |
|---|---|---|---|
| This compound | HIV-1 Reverse Transcriptase | No significant binding | Bulky prodrug moieties (N-acetyl, O-benzyl) prevent entry into the active site. |
| This compound | Host Kinases | No significant binding | The O-benzyl group blocks the 5'-hydroxyl, the site of initial phosphorylation. |
| 5'Epi Lamivudine (fully activated) | HIV-1 Reverse Transcriptase | Potential for binding | After removal of prodrug groups and phosphorylation, the molecule can access the active site, but the 5'-epi stereochemistry may alter binding affinity. |
Stereochemical Implications of the 5'-Epi Moiety on Ligand-Receptor Binding
Stereochemistry is a critical factor in drug-receptor interactions, as biological targets like enzymes and receptors are chiral and can differentiate between stereoisomers. nih.govresearchgate.net Lamivudine itself is the (-)-enantiomer, which has greater activity and lower cytotoxicity than the (+)-enantiomer.
The "5'Epi" designation indicates that the stereochemistry at the 5'-position of the oxathiolane ring is inverted relative to the parent lamivudine. This specific alteration can have profound effects on how the molecule is recognized and processed by cellular machinery and viral enzymes.
Binding to Reverse Transcriptase : The precise geometry of the nucleoside analogue is crucial for its recognition and incorporation by reverse transcriptase. A change in the stereocenter at the 5' position alters the three-dimensional shape of the molecule. This could affect the positioning of the triphosphate group within the enzyme's active site, potentially reducing the efficiency of its incorporation or even preventing it altogether. The altered conformation may lead to a lower binding affinity compared to the non-epimeric form. researchgate.net
Substrate for Host Kinases : The phosphorylation cascade is also highly stereoselective. The altered spatial arrangement of the 5'-hydroxyl group (after cleavage of the benzyl ester) in the 5'-epi configuration may reduce its recognition as a substrate by the initial host kinase. This could result in inefficient phosphorylation, leading to lower concentrations of the active triphosphate form and consequently, reduced antiviral activity.
Permeability Studies Across Biological Barriers In Vitro
For an orally administered drug to be effective, it must be absorbed across the intestinal epithelium. The addition of the N-acetyl and O-benzyl groups to lamivudine is a classic prodrug strategy intended to increase lipophilicity and, therefore, enhance passive diffusion across biological membranes. mdpi.com
In vitro permeability is commonly assessed using cell-based models, such as the Caco-2 cell monolayer system. This system mimics the human intestinal epithelium. In such an assay, the compound would be added to the apical side (representing the intestinal lumen), and its appearance on the basolateral side (representing the bloodstream) would be measured over time. It is hypothesized that the increased lipophilicity of this compound would result in a higher apparent permeability coefficient (Papp) compared to the more polar parent compound, lamivudine. These studies are essential to confirm that the prodrug modifications achieve their intended goal of improving absorption. mdpi.com
Assessment of Cellular Uptake in Relevant Cell Culture Models
Lamivudine itself can enter cells through both passive diffusion and active transport mediated by uptake transporters. The addition of N-acetyl and O-benzyl groups to the lamivudine structure to form this compound would significantly increase its lipophilicity. This enhanced lipophilicity might favor a greater degree of passive diffusion across the lipid bilayer of the cell membrane.
To investigate these hypotheses, a series of in vitro experiments using relevant cell culture models would be essential.
Hypothetical Experimental Design for Cellular Uptake Studies:
| Cell Line | Rationale | Experimental Assay | Expected Outcome for this compound |
| HepG2 cells | A human hepatoma cell line commonly used as a model for HBV infection and liver metabolism. | Radiolabeled uptake assay using [³H]-N-Acetyl O-Benzyl 5'Epi Lamivudine. Cells would be incubated with the compound for various time points and at different concentrations. | Increased intracellular accumulation compared to lamivudine due to enhanced passive diffusion. The uptake may be less dependent on specific transporters. |
| MT-4 cells | A human T-cell leukemia line highly susceptible to HIV-1 infection. | Similar radiolabeled uptake assay as with HepG2 cells. | Enhanced uptake compared to lamivudine, potentially leading to higher intracellular concentrations of the active metabolite after cellular processing. |
| Primary Human Hepatocytes | More physiologically relevant model for liver-specific transport and metabolism. | Uptake studies with and without known inhibitors of nucleoside transporters (e.g., dipyridamole (B1670753) for equilibrative nucleoside transporters) and organic cation transporters. | A component of uptake may be inhibitable, but a significant portion is likely to be non-saturable passive diffusion. |
These studies would elucidate the primary mechanism of cellular entry for this compound, clarifying the relative contributions of passive diffusion and carrier-mediated transport.
Investigation of Efflux Transporter Interactions (if applicable)
Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump substrates out of cells, thereby reducing their intracellular concentration and potentially leading to drug resistance. Lamivudine has been identified as a substrate for several efflux transporters, including P-gp. The chemical modifications in this compound could alter its interaction with these transporters. The increased lipophilicity might make it a more avid substrate for P-gp.
Investigating the interaction of this compound with efflux transporters is crucial to predict its potential for drug resistance and drug-drug interactions.
Hypothetical Experimental Approach for Efflux Transporter Interaction Studies:
| Experimental System | Assay | Purpose | Potential Outcome for this compound |
| MDCK-MDR1 cells | Bidirectional transport assay. These cells are polarized and overexpress P-gp. | To determine if the compound is a substrate of P-gp by measuring its transport from the apical to the basolateral side and vice versa. | A higher efflux ratio (basolateral to apical transport) compared to lamivudine, indicating it is a more significant substrate for P-gp. |
| Calcein-AM efflux assay | A fluorescence-based assay where P-gp substrates inhibit the efflux of the fluorescent dye calcein-AM. | To assess the inhibitory potential of the compound on P-gp activity. | It might act as a competitive inhibitor of P-gp, similar to some other anti-HIV drugs. nih.gov |
| Cells overexpressing other ABC transporters (e.g., MRPs, BCRP) | Similar transport and inhibition assays. | To determine the specificity of interaction with different efflux pumps. | Potential for interaction with a broader range of efflux transporters due to its modified chemical structure. |
If this compound is found to be a significant substrate or inhibitor of efflux transporters, this would have important implications for its development, including potential strategies to overcome this efflux, such as co-administration with a P-gp inhibitor.
Hypothetical In Vitro Comparative Studies with Lamivudine and Other Analogs on Biochemical Pathways
To understand the potential advantages or disadvantages of this compound, it is essential to compare its effects on key biochemical pathways with those of its parent drug, lamivudine, and other relevant nucleoside analogs. These studies would typically be conducted using purified enzymes or cell-based assays.
As a prodrug, this compound would need to be intracellularly metabolized to its active triphosphate form to exert its antiviral effect. The N-acetyl and O-benzyl groups would first need to be cleaved by cellular enzymes.
Hypothetical Comparative Biochemical Assays:
| Assay | Purpose | Hypothetical Comparison | Rationale for Hypothesis |
| In vitro phosphorylation assay | To compare the rate and efficiency of the conversion of the prodrug to its active triphosphate form by cellular kinases. | The initial phosphorylation of this compound might be slower than that of lamivudine due to the need for de-acetylation and de-benzylation first. | The presence of bulky protective groups could hinder the access of cellular kinases to the 5'-hydroxyl group. |
| Reverse Transcriptase (RT) inhibition assay | To compare the inhibitory potency of the triphosphate form of this compound against viral RT (HIV or HBV) with that of lamivudine triphosphate. | The triphosphate active form is expected to have a similar inhibitory concentration (IC50) against the wild-type viral RT as lamivudine triphosphate. | The core pharmacophore responsible for RT inhibition remains unchanged. |
| Mitochondrial DNA polymerase-γ inhibition assay | To assess the potential for mitochondrial toxicity, a known side effect of some nucleoside analogs. | The triphosphate form might show altered selectivity for viral RT over human mitochondrial DNA polymerase-γ compared to lamivudine triphosphate. | The stereochemical change at the 5' position (5'Epi) could influence its interaction with the active site of the polymerase. |
| Cellular toxicity assays (e.g., MTT assay) | To compare the cytotoxicity of this compound with lamivudine in various cell lines. | It might exhibit a different cytotoxicity profile. Increased lipophilicity could lead to higher intracellular concentrations, potentially increasing off-target effects. | The modifications could alter its distribution within the cell and its interaction with cellular components. |
These comparative studies would provide a comprehensive preclinical profile of this compound, highlighting its potential as a novel antiviral agent and identifying any potential liabilities that would need to be addressed in further development.
Exploration of N Acetyl O Benzyl Moieties in Nucleoside Prodrug Design
General Principles of Prodrug Strategies for Enhancing Drug Delivery
Prodrugs are pharmacologically inert compounds that undergo transformation within the body to release an active drug. slideshare.netnih.gov This strategy is a cornerstone of medicinal chemistry, designed to overcome a variety of pharmaceutical and pharmacokinetic barriers that can limit a drug's effectiveness. slideshare.net The primary goals of prodrug design are to improve properties such as aqueous solubility, chemical stability, and, most frequently, oral bioavailability. slideshare.netrsc.org
Poor oral bioavailability can stem from several issues, including low water solubility, which limits dissolution in the gut; poor permeability across the intestinal membrane; or rapid metabolism before the drug can reach systemic circulation. rsc.org Prodrug strategies address these challenges in several ways:
Enhancing Permeability: By attaching a lipophilic (fat-loving) promoiety to a polar drug, its ability to pass through the lipid-rich cell membranes of the intestinal wall via passive diffusion can be significantly improved. rsc.org
Improving Solubility: Conversely, for drugs that are too lipophilic and have poor solubility in the aqueous environment of the gut, a hydrophilic (water-loving) promoiety can be added to increase dissolution. rsc.org
Increasing Stability and Bypassing Metabolism: Prodrugs can be designed to protect the active drug from degradation in the harsh acidic environment of the stomach or from first-pass metabolism in the liver. rsc.orgwikipedia.org
Targeted Delivery: Some prodrugs are engineered to be activated by enzymes that are predominantly found in specific tissues or cells, such as tumors or virus-infected cells. nih.govstudysmarter.co.uk This approach aims to concentrate the active drug at its site of action, increasing efficacy and reducing systemic toxicity. studysmarter.co.uknih.gov
Ultimately, the prodrug concept is an integral part of modern drug discovery, enabling the development of more effective and convenient therapeutic agents, particularly in antiviral chemotherapy. nih.gov
Design of Bioreversible Acetyl and Benzyl (B1604629) Esters/Amides as Nucleoside Prodrugs
The use of acetyl and benzyl groups, typically as esters or amides, is a well-established strategy in the design of bioreversible nucleoside prodrugs. These promoieties are chosen to modify the parent drug's physicochemical properties, primarily to increase its lipophilicity and thereby enhance its absorption across biological membranes. rsc.orgmdpi.com
Acetyl Groups: The N-acetyl group, as seen in N-Acetyl O-Benzyl 5'-Epi Lamivudine (B182088), involves the modification of an amine functional group on the nucleoside base. N-acetyl protection is a common technique in nucleoside chemistry. nih.gov Attaching an acetyl group can increase lipophilicity and mask a polar N-H group, which may improve membrane permeability. The resulting amide bond is designed to be cleaved in vivo to regenerate the parent amine. While often used as a protecting group in synthesis, its characteristics also make it suitable for prodrug applications where its removal is a key step in drug activation. nih.gov
Benzyl Groups: Benzyl groups are frequently used to form benzyl esters with carboxylic acid or phosphate (B84403) groups, or benzyl ethers with hydroxyl groups. nih.govgoogle.com In the case of N-Acetyl O-Benzyl 5'-Epi Lamivudine, an O-benzyl moiety is attached. scbt.com This large, nonpolar group significantly increases the molecule's lipophilicity. This modification is intended to improve the molecule's ability to cross cell membranes. nih.gov The design relies on the principle that the benzyl group can be cleaved in the body, releasing the active nucleoside. nih.gov For instance, in some pronucleotide strategies, phenyl and benzyl esters have been used to mask the phosphate group, allowing the prodrug to enter the cell before being hydrolyzed to release the active nucleotide. nih.gov
The term "bioreversible" is critical; it signifies that the linkage between the promoiety and the drug (e.g., an ester or amide bond) is stable enough to allow for absorption but is readily cleavable by enzymes in the body to release the active pharmaceutical ingredient. mdpi.com
Enzymatic Activation Pathways for N-Acetyl and O-Benzyl Containing Prodrugs
The conversion of a prodrug to its active form is a process of metabolic activation, most often catalyzed by endogenous enzymes. nih.govresearchwithrutgers.com The success of acetyl and benzyl-containing prodrugs hinges on the presence and efficiency of specific enzymes that can cleave the promoieties.
Activation of Ester/Amide Moieties: Ester and amide linkages are typically hydrolyzed by a broad class of enzymes called hydrolases, which are abundant throughout the body.
Carboxylesterases: These enzymes are widely distributed, particularly in the liver, plasma, and gastrointestinal tract, and are responsible for hydrolyzing a vast range of ester-containing prodrugs to their active acid and alcohol forms. nih.govacs.org They can also hydrolyze amide bonds, though generally at a slower rate. The activation of famciclovir, a prodrug of penciclovir, involves an initial deacetylation step, highlighting the role of these enzymes. rsc.org
Amidases/Deacetylases: Specific enzymes exist that cleave amide bonds. N-deacetylation, the removal of an N-acetyl group, is a known metabolic pathway. nih.gov For example, human arylamine N-acetyltransferase is an enzyme involved in acetylation and deacetylation processes. nih.gov
Activation of Benzyl Moieties: The cleavage of a benzyl group can occur through different enzymatic pathways depending on how it is linked to the parent drug.
Hydrolysis: If the benzyl group is part of an ester (e.g., a benzyl ester of a phosphate group), it can be cleaved by hydrolases like carboxylesterases. nih.gov
Oxidation: More commonly, benzyl groups can be removed through oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver. wikipedia.orggoogle.com These enzymes can oxidize the benzyl group, leading to an unstable intermediate that subsequently breaks down, releasing the parent drug. google.com This mechanism is particularly relevant for liver-targeted drug delivery, as CYP450 enzymes are highly concentrated in the liver. google.com
Other Enzymes: In specific therapeutic strategies, other enzymes like β-glucuronidase have been used to cleave prodrugs containing benzyl groups linked via a glucuronide spacer, a concept explored in targeted cancer therapy. acs.org
The table below summarizes the key enzymes involved in the activation of prodrugs containing these moieties.
| Enzyme Class | Promoieties Cleaved | Typical Location | Activation Mechanism |
| Carboxylesterases | Acetyl esters, Benzyl esters | Liver, Plasma, Gut | Hydrolysis |
| Amidases / Deacetylases | N-acetyl amides | Liver, various tissues | Hydrolysis |
| Cytochrome P450 (CYP450) | Benzyl groups (ethers/esters) | Liver (primarily) | Oxidation |
| β-Glucuronidase | Benzyl-glucuronides | Tumors, Liver | Hydrolysis |
Comparative Analysis of Prodrug Design Concepts in Antiviral Therapy (General principles)
While ester and amide prodrugs are a mainstay, numerous other strategies have been developed for antiviral agents, each with distinct advantages and applications. The choice of strategy depends on the specific limitations of the parent drug.
Amino Acid Esters: This approach involves attaching an amino acid to the drug, often via an ester linkage. A prominent example is valacyclovir, the L-valyl ester of acyclovir. nih.gov This strategy improves bioavailability not just by increasing water solubility but also by hijacking specific nutrient transporters in the intestine (like PEPT1), leading to enhanced absorption. nih.gov
Phosphate/Phosphonate Prodrugs (ProTides): Many nucleoside analogues must be phosphorylated inside the cell to become active, with the first phosphorylation step often being slow and rate-limiting. mdpi.comacs.org Phosphate prodrugs, known as "ProTides," deliver the drug in its monophosphate form, bypassing this critical step. nih.gov These prodrugs mask the highly charged phosphate group with moieties like an aryloxy group and an amino acid ester, allowing the molecule to penetrate the cell before enzymatic cleavage releases the nucleoside monophosphate. nih.govnih.gov
Lipid Conjugates: For some antiviral agents, linking them to lipids or lipid-like molecules can enhance absorption via lymphatic transport, potentially increasing oral bioavailability and targeting lymphatic tissues. nih.gov This strategy mimics natural lipid pathways to improve drug uptake. nih.gov
The following table provides a comparative overview of these general prodrug design concepts in antiviral therapy.
| Prodrug Strategy | Mechanism of Action | Key Advantage(s) | Example(s) |
| Simple Esters/Amides (e.g., Acetyl, Benzyl) | Increases lipophilicity for passive diffusion across membranes. rsc.org | Broad applicability, straightforward synthesis. mdpi.com | Famciclovir, Adefovir dipivoxil |
| Amino Acid Esters | Enhances solubility and utilizes active transport mechanisms (e.g., PEPT1 transporters) in the gut. nih.gov | Significantly improved oral absorption. nih.gov | Valacyclovir, Valganciclovir |
| Phosphate Prodrugs (ProTides) | Delivers the nucleoside as its monophosphate, bypassing the often rate-limiting first phosphorylation step. acs.orgnih.gov | Increased intracellular concentration of the active nucleotide; can overcome resistance due to poor phosphorylation. nih.gov | Sofosbuvir, Tenofovir Alafenamide (TAF) |
| Lipid Conjugates | Mimics natural lipids to enhance absorption and lymphatic transport. nih.gov | Potential for high bioavailability and targeting of lymphatic tissues. nih.gov | CMX157 (Tafenoquine lipid conjugate) |
Each of these strategies represents a sophisticated solution to the challenges of drug delivery. The design of N-Acetyl O-Benzyl 5'-Epi Lamivudine incorporates the principles of the simple ester/amide approach, aiming to enhance the fundamental properties of the parent nucleoside through the attachment of bioreversible N-acetyl and O-benzyl groups.
Structure Activity Relationship Sar Elucidation from Lamivudine Derivatives
Stereochemical Influence on the Antiviral Activity of Oxathiolane Nucleosides
The stereochemistry of the nucleoside sugar moiety is a paramount determinant of antiviral efficacy and cellular enzyme interaction. Lamivudine (B182088) itself is an L-nucleoside, a feature that was once considered to be biologically inactive, as naturally occurring nucleosides are of the D-configuration. nih.gov However, the discovery of antiviral activity in 1,3-oxathiolane (B1218472) nucleosides with an L-configuration, such as Lamivudine (3TC), revolutionized this understanding. nih.gov This L-configuration is crucial for its selective inhibition of viral reverse transcriptase over human DNA polymerases, contributing to its favorable safety profile.
The compound in focus, N-Acetyl O-Benzyl 5'-Epi Lamivudine , introduces a significant stereochemical alteration at the 5' position of the oxathiolane ring. This "epi" configuration signifies a change in the orientation of the substituent at this chiral center compared to the parent compound, lamivudine. The sugar configuration of a dideoxynucleoside analog plays a major role in the rate of development and the pattern of HIV-1 resistance. asm.org While the beta-L configuration of lamivudine is associated with potent anti-HIV and anti-HBV activity, alterations at other stereocenters can dramatically affect its biological profile. asm.org
The introduction of the 5'-epi configuration is expected to alter the three-dimensional shape of the nucleoside analog. This change can impact its ability to be phosphorylated by cellular kinases to its active triphosphate form. Furthermore, the altered shape of the triphosphate metabolite will affect its binding affinity and incorporation by viral reverse transcriptase. It is conceivable that the 5'-epi modification could either enhance or diminish the compound's antiviral potency, or even alter its spectrum of activity.
Table 1: Comparison of Stereochemical Features and Expected Biological Implications
| Feature | Lamivudine | 5'-Epi Lamivudine Derivative | Expected Biological Implication of 5'-Epi Modification |
|---|---|---|---|
| Sugar Moiety | Oxathiolane | Oxathiolane | The core scaffold for antiviral activity is retained. |
| Anomeric Configuration | Beta (β) | Beta (β) | Maintained for likely interaction with the active site. |
| Enantiomeric Form | L-Enantiomer | L-Enantiomer | Retains the key feature for selective viral enzyme inhibition. |
| 5' Position Stereochemistry | (2R, 5S) | (2R, 5R) | Altered three-dimensional shape, potentially affecting kinase phosphorylation and polymerase binding. |
Effects of N-Acetylation on Cytosine Base Modifications and Enzyme Recognition
The modification of the nucleobase is a common strategy in the design of nucleoside analogs to improve their pharmacological properties. In N-Acetyl O-Benzyl 5'-Epi Lamivudine, the exocyclic amine of the cytosine base is acetylated. N-acetylation introduces an acetyl group, which can have several consequences for the molecule's interaction with biological systems.
Firstly, the N-acetyl group can act as a prodrug moiety. It is possible that the acetyl group is cleaved in vivo by cellular esterases to release the parent amine, which can then be phosphorylated. This strategy can sometimes be employed to enhance oral bioavailability or to modulate the release of the active compound.
Secondly, the N-acetylation directly modifies the hydrogen bonding pattern of the cytosine base. The exocyclic amine of cytosine is a hydrogen bond donor, crucial for the specific base pairing with guanine (B1146940) in the DNA double helix. The N-acetyl group blocks this hydrogen bond donation capability and introduces a bulkier substituent. This modification would sterically and electronically hinder the ability of the nucleoside triphosphate to be recognized and incorporated by DNA polymerases. Structural studies have shown that the precise conformation of the nucleoside triphosphate at the active site is critical for catalysis, and any misalignment can prevent incorporation. nih.govresearchgate.net Therefore, N-acetylation is expected to significantly reduce or abolish the antiviral activity unless the acetyl group is removed.
Impact of O-Benzylation on Lipophilicity, Membrane Permeation, and Metabolic Stability
The introduction of a benzyl (B1604629) group at the 5'-hydroxyl position via an ether linkage (O-benzylation) is a significant modification that primarily influences the lipophilicity of the molecule. Lipophilicity is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Increasing lipophilicity can enhance the permeation of a molecule across cellular membranes, which is often a prerequisite for reaching its intracellular target. nih.gov The benzyl group, being a bulky and nonpolar aromatic moiety, will substantially increase the lipophilicity of the lamivudine derivative. This could potentially lead to improved passive diffusion across the cell membrane. However, an excessive increase in lipophilicity can also have detrimental effects, such as poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance. nih.gov
The O-benzyl group also blocks the 5'-hydroxyl group, which is the primary site of phosphorylation by cellular kinases. For a nucleoside analog to become active, it must be converted to its 5'-triphosphate form. By blocking this position, O-benzylation would render the compound inactive as a direct antiviral agent. Similar to N-acetylation, the O-benzyl group would need to be cleaved in vivo for the compound to exert any antiviral effect, making it a potential prodrug. The metabolic stability of the O-benzyl ether linkage would, therefore, be a critical determinant of its potential activity.
Table 2: Predicted Physicochemical and Pharmacokinetic Effects of Modifications
| Modification | Physicochemical Change | Potential Pharmacokinetic Impact |
|---|---|---|
| N-Acetylation | Increased steric bulk, altered H-bonding | May act as a prodrug moiety; likely reduced polymerase recognition if not cleaved. |
| O-Benzylation | Increased lipophilicity, blocked 5'-OH | Improved membrane permeation; must be cleaved for phosphorylation; potential for altered metabolic stability. nih.gov |
| 5'-Epi Configuration | Altered 3D structure | May affect kinase recognition and phosphorylation efficiency. |
Deconvolution of Structural Determinants for Selectivity and Potency in Nucleoside Analogs
The antiviral potency and selectivity of a nucleoside analog are a result of the complex interplay of its structural features. In the case of N-Acetyl O-Benzyl 5'-Epi Lamivudine, the combination of modifications presents a multifaceted SAR profile.
Potency: The ultimate potency of this compound as an antiviral agent is likely to be very low, if any. Both the N-acetylation and O-benzylation block key functional groups required for its mechanism of action (base pairing and phosphorylation, respectively). For the compound to be potent, it would have to function as a prodrug, with efficient and targeted cleavage of both the acetyl and benzyl groups in the target cells. The 5'-epi stereochemistry further complicates this, as even if the prodrug moieties are removed, the resulting 5'-epi lamivudine may not be an efficient substrate for cellular kinases or viral polymerases.
Selectivity: The selectivity of nucleoside analogs is often determined by the differential ability of viral and host cell enzymes to process the drug. The L-stereochemistry of the core lamivudine structure is a primary determinant of its selectivity. nih.gov However, the extensive modifications in N-Acetyl O-Benzyl 5'-Epi Lamivudine would likely render it unrecognized by both viral and cellular polymerases, making the traditional concept of selectivity less relevant unless the prodrug is efficiently converted to 5'-epi lamivudine. The selectivity would then depend on the substrate properties of this latter molecule.
Emerging Research Applications and Future Directions in Medicinal Chemistry
Design and Synthesis of Advanced N-Acetyl O-Benzyl 5'Epi Lamivudine (B182088) Analogs for Structure-Function Studies
The specific stereochemistry of N-Acetyl O-Benzyl 5'Epi Lamivudine makes it a valuable starting point for creating new analogs to probe structure-function relationships. Researchers are focused on synthesizing a series of related compounds where specific functional groups are systematically altered. The primary goal is to understand how modifications to the oxathiolane ring, the cytosine base, and the acetyl and benzyl (B1604629) groups impact the molecule's interaction with biological targets.
Key synthetic strategies often involve stereoselective synthesis to control the configuration at the 5'-position, which is crucial for biological activity. By comparing the functional activity of these new analogs to the parent compound, Lamivudine, and its 5'-epimer, scientists can map the specific structural requirements for antiviral efficacy. This research contributes to a deeper understanding of the pharmacophore—the essential features of the molecule required for its therapeutic action.
Table 1: Key Structural Modifications in Analog Synthesis
| Position of Modification | Type of Modification | Purpose of Study |
| 5'-Position | Alteration of stereochemistry (epimers) | To determine the impact of stereoisomerism on target binding and activity. |
| Cytosine Base | Substitution with other nucleobases | To investigate the role of the pyrimidine (B1678525) base in molecular recognition. |
| Oxathiolane Ring | Introduction of different substituents | To probe the importance of the sugar moiety for biological function. |
| N-Acetyl Group | Replacement or removal | To assess its influence on solubility, stability, and target interaction. |
| O-Benzyl Group | Substitution with other protecting groups | To evaluate its role in synthesis and its potential impact on prodrug strategies. |
Development of Fluorescent or Isotopic Probes Based on the Derivative for Mechanistic Investigations
To visualize and quantify the behavior of antiviral agents within biological systems, researchers are developing specialized molecular probes. This compound serves as a scaffold for creating these tools. By attaching a fluorescent tag or incorporating a stable isotope (like ¹³C or ¹⁵N), scientists can create probes that allow for the direct observation of the drug's metabolic pathways and its interactions with viral enzymes, such as reverse transcriptase.
These probes are instrumental in mechanistic studies. For instance, a fluorescently labeled version of the compound could be used in cell-based assays to monitor its uptake, intracellular localization, and potential off-target effects using techniques like fluorescence microscopy. Isotopically labeled probes are invaluable for use with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace the metabolic fate of the compound and identify its transformation products within a cell.
Contributions to Rational Drug Design Paradigms for Next-Generation Antiviral Agents
Insights gained from studying this compound and its analogs are directly applicable to rational drug design. As an impurity and a stereoisomer of Lamivudine, its characterization provides crucial data for computational modeling and the design of new antiviral drugs with improved properties. Understanding why the 5'-epi configuration may lead to reduced or altered activity helps in building more precise computational models of the drug-target interaction.
This knowledge allows medicinal chemists to design next-generation nucleoside reverse transcriptase inhibitors (NRTIs) that have a higher barrier to resistance, improved safety profiles, and enhanced efficacy. By avoiding structural features that lead to the formation of inactive or undesired epimers during synthesis or metabolism, more robust drug candidates can be developed. The study of such derivatives is a key component of a feedback loop that refines the principles of drug design.
Methodological Advancements in Analytical Chemistry for Complex Drug Impurity Profiling and Process Control
The presence of isomers and derivatives like this compound in the manufacturing of active pharmaceutical ingredients (APIs) necessitates advanced analytical methods for their detection and quantification. Its status as a process-related impurity or degradation product of Lamivudine has driven innovation in analytical chemistry.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are the primary techniques used for impurity profiling. The development of chiral stationary phases for chromatography has been particularly important for separating stereoisomers like the 5'-epimers of Lamivudine. These advanced analytical methods are essential for ensuring the purity, safety, and consistency of the final drug product and are a critical part of process analytical technology (PAT) and quality control in the pharmaceutical industry.
Table 2: Analytical Techniques for Impurity Profiling
| Technique | Application | Key Advantage |
| HPLC/UHPLC | Separation and quantification of impurities. | High resolution and sensitivity for complex mixtures. |
| Mass Spectrometry (MS) | Identification and structural elucidation of unknown impurities. | Provides molecular weight and fragmentation data for precise identification. |
| Chiral Chromatography | Separation of stereoisomers (enantiomers and diastereomers). | Essential for resolving epimers like the 5'-Epi form. |
| NMR Spectroscopy | Definitive structural confirmation of isolated impurities. | Provides detailed information about the molecular structure in solution. |
Q & A
Q. How can computational modeling predict interactions between this compound and viral enzymes?
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Q. How does this compound interact with cytochrome P450 isoforms in drug-drug interaction studies?
- Methodology : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in inhibition assays with fluorescent probes (e.g., midazolam for CYP3A4). Calculate IC₅₀ values and determine mechanism (competitive vs. non-competitive) via Lineweaver-Burk plots .
Methodological Notes
- Data Interpretation : Always include negative controls (e.g., untreated cells, solvent-only samples) to validate assay specificity. For structural elucidation, cross-reference spectral data with peer-reviewed syntheses (e.g., HETEROCYCLES, Vol. 65 ).
- Ethical Compliance : Adhere to biosafety protocols (BSL-2) when handling HIV-infected cell lines. Dispose of chemical waste per EPA/OSHA guidelines (40 CFR 720) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
